molecular formula C11H12O2 B2909728 2-phenylcyclobutanecarboxylic acid CAS No. 37828-19-6; 91142-54-0

2-phenylcyclobutanecarboxylic acid

Cat. No.: B2909728
CAS No.: 37828-19-6; 91142-54-0
M. Wt: 176.215
InChI Key: NYTUABLWSVGNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylcyclobutanecarboxylic acid is a valuable cyclobutane-based building block in organic and medicinal chemistry research. Its structure, incorporating a carboxylic acid functional group on a strained four-membered ring vicinal to a phenyl group, makes it a versatile precursor for synthesizing complex molecules . The cyclobutane ring offers interesting steric and electronic properties due to angle strain, which can influence the biological activity and metabolic stability of derived compounds . This compound is particularly useful for exploring novel chemical spaces in drug discovery, serving as a core scaffold for the development of biologically active molecules . Researchers utilize it in the synthesis of various substituted cyclobutane derivatives, which are key intermediates in the preparation of pharmaceutical candidates . The stereochemistry of the cyclobutane ring can be a critical factor in such syntheses . In modern synthetic methodology, the ring strain of cyclobutane derivatives can be exploited in ring-opening and rearrangement reactions to access other valuable carbocyclic structures . Furthermore, carboxylic acids like this one are fundamental building blocks in metallaphotoredox catalysis, enabling cross-coupling reactions to form ketones, which are pivotal scaffolds in many natural products and drugs . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTUABLWSVGNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91142-54-0
Record name 2-phenylcyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-phenylcyclobutanecarboxylic acid can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-phenylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-phenylcyclobutanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Cyclobutane Carboxylic Acids

The introduction of electron-withdrawing or electron-donating groups on the phenyl ring or cyclobutane backbone alters physicochemical properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-Phenylcyclobutanecarboxylic acid Phenyl C₁₁H₁₂O₂ ~176.21 (estimated) Not provided High ring strain; moderate acidity
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid 2-CF₃-phenyl C₁₂H₁₁F₃O₂ 244.21 151157-52-7 Increased acidity due to -CF₃ group
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid 4-Cl, 2-F-phenyl C₁₁H₁₀ClFO₂ 228.65 1511861-89-4 Enhanced lipophilicity from halogens
  • Acidity : The trifluoromethyl group in 1-[2-(CF₃)phenyl]cyclobutanecarboxylic acid increases acidity compared to the parent compound due to its strong electron-withdrawing effect .
  • Lipophilicity : Halogenated derivatives (e.g., 4-Cl, 2-F substitution) exhibit higher logP values, improving membrane permeability in pharmaceutical contexts .

Ring Size and Fluorination Effects

Comparison with fluorinated cycloalkane carboxylic acids highlights the role of ring size and fluorine positioning:

Compound Name Ring Size Fluorination Molecular Weight (g/mol) CAS Number Properties
3,3-Difluorocyclobutanecarboxylic acid Cyclobutane 3,3-diF 136.09 107496-54-8 Higher acidity due to fluorination
4,4-Difluorocyclohexanecarboxylic acid Cyclohexane 4,4-diF 164.13 122665-97-8 Reduced ring strain; lower reactivity
  • Reactivity : The smaller cyclobutane ring in 3,3-difluorocyclobutanecarboxylic acid exhibits greater strain-driven reactivity compared to the more stable cyclohexane analog .
  • Acidity : Fluorination at equatorial positions (e.g., 4,4-diF) in cyclohexane derivatives results in weaker acidity than axial fluorination in strained systems .

Aromatic vs. Heteroaromatic Substituents

Replacing the phenyl group with heteroaromatic rings (e.g., thiophene) modifies electronic and solubility profiles:

Compound Name Aromatic Group Molecular Weight (g/mol) CAS Number Key Differences
This compound Phenyl ~176.21 Not provided Moderate solubility in polar solvents
2-Thiophenecarboxylic acid Thiophene 128.17 527-72-0 Higher acidity (pKa ~2.5) due to sulfur
  • Acidity : The electron-withdrawing sulfur atom in thiophene lowers the pKa of the carboxylic acid group compared to phenyl-substituted analogs .
  • Solubility : Thiophene derivatives may exhibit improved aqueous solubility due to polarizable sulfur interactions .

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